molecular formula C25H26FN5S B4585020 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

Cat. No. B4585020
M. Wt: 447.6 g/mol
InChI Key: KXEYVFAGHLNOEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

  • Synthesis Approaches: Various methods have been developed for synthesizing related compounds. For instance, a similar compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, was synthesized using reductive amination, amide hydrolysis, and N-alkylation, confirmed by NMR and mass spectrometry (Yang Fang-wei, 2013). Another similar compound, 3-[[4-(4-[18F]fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine, was synthesized via electrophilic fluorination of a trimethylstannyl precursor (Eskola et al., 2002).

Molecular Structure Analysis

  • Crystal and Molecular Structures: Compounds with similar structures have been analyzed using X-ray crystallography, revealing their conformation and intermolecular interactions. For example, the structure of 4,6-dimethylisothiazolo[5,4-b]pyridin-3(2H)-one and its derivative was characterized, highlighting the impact of substituents on molecular conformation (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

  • Reactivity: The chemical reactivity of similar compounds is often studied in the context of their potential biological activity. For instance, a study on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide explored its interaction with the CB1 cannabinoid receptor (Shim et al., 2002).

Scientific Research Applications

Antibacterial and Biofilm Inhibition

A study by Mekky and Sanad (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker, including derivatives structurally related to 1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine, showed significant antibacterial efficacies. These compounds were effective against various bacterial strains including E. coli, S. aureus, and S. mutans, showcasing MIC/MBC values in the low micromolar range. Compound 5e, in particular, demonstrated superior biofilm inhibition activities compared to the reference antibiotic Ciprofloxacin, with IC50 values ranging from 3.0 to 3.3 μM against different bacterial strains. Additionally, these compounds exhibited excellent inhibitory activities against MurB enzyme, crucial for bacterial cell wall synthesis, with compound 5e showing the best MurB inhibitory activity with an IC50 value of 3.1 μM, indicating potential for developing new antibacterial agents targeting biofilm formation and bacterial cell wall synthesis (Mekky & Sanad, 2020).

Anticancer Activity

Kostyantyn Turov (2020) explored the anticancer activity of polyfunctional substituted 1,3-thiazoles, which share a structural similarity with this compound. The study highlighted compounds with a piperazine substituent showing significant efficacy in vitro against a wide array of cancer cell lines, including lungs, kidneys, CNS, ovaries, prostate, and breast cancer, epithelial cancer, leukemia, and melanoma. These findings underscore the potential of piperazine-linked compounds in the development of new anticancer agents, providing a foundation for further exploration of their therapeutic applications (Turov, 2020).

properties

IUPAC Name

1-[[3-(2,5-dimethylthiophen-3-yl)-1-(2-fluorophenyl)pyrazol-4-yl]methyl]-4-pyridin-2-ylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26FN5S/c1-18-15-21(19(2)32-18)25-20(17-31(28-25)23-8-4-3-7-22(23)26)16-29-11-13-30(14-12-29)24-9-5-6-10-27-24/h3-10,15,17H,11-14,16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXEYVFAGHLNOEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(S1)C)C2=NN(C=C2CN3CCN(CC3)C4=CC=CC=N4)C5=CC=CC=C5F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26FN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
Reactant of Route 5
Reactant of Route 5
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-4-(2-pyridinyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.